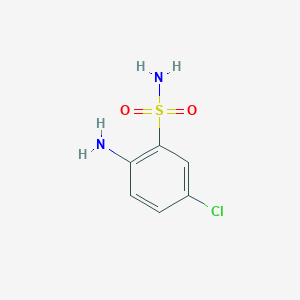

2-Amino-5-chlorobenzenesulfonamide

描述

Significance of 2-Amino-5-chlorobenzenesulfonamide as a Versatile Chemical Synthon

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a chemical reaction. This compound is considered a versatile chemical synthon due to the distinct reactivity of its functional groups—the primary amine (-NH2), the chloro (-Cl) substituent, and the sulfonamide (-SO2NH2) group. These groups can be selectively targeted and modified, allowing the compound to serve as a key intermediate in the construction of a wide array of more elaborate chemical structures. pharmaffiliates.com

The sulfonamide group, in particular, is a critical pharmacophore found in many therapeutic agents, collectively known as "sulfa drugs". researchgate.net The presence of this group in this compound makes it a valuable precursor for creating new compounds with potential biological activity. Research has demonstrated straightforward synthetic routes to produce this compound. For instance, it can be prepared with a high yield (95%) by reacting o-Aminobenzenesulfonamide with N-chloro-succinimide in chloroform (B151607). chemicalbook.com This accessibility further enhances its utility as a synthon in research and development.

Overview of Research Domains Utilizing this compound

The application of this compound spans several key areas of scientific investigation, primarily in medicinal chemistry and synthetic organic chemistry.

Medicinal and Pharmaceutical Research: The compound is recognized as a metabolite of IDRA-21, a substance known to inhibit the desensitization of AMPA receptors, which plays a role in cognitive enhancement. chemicalbook.com This metabolic link positions this compound as a relevant molecule in neuropharmacological studies. Furthermore, the broader class of sulfonamide-containing molecules has been extensively studied for various therapeutic applications, including as antimicrobial drugs, HIV inhibitors, anti-tumor agents, and carbonic anhydrase inhibitors. researchgate.net The structural similarity of this compound to other key intermediates, such as 2-amino-5-chlorobenzophenone (B30270) (used in benzodiazepine (B76468) synthesis) wikipedia.org and 2-amino-5-chlorobenzamide (B107076) (a precursor for quinazoline (B50416) compounds), google.com suggests its potential as a building block for diverse classes of pharmacologically active heterocyclic compounds.

Chemical Synthesis and Fine Chemicals: Beyond its pharmaceutical potential, this compound is classified as an important intermediate in the production of fine chemicals and pharmaceutical standards. pharmaffiliates.com It is made available to the scientific community as a research chemical for early-stage discovery, where chemists can use it to build novel molecular libraries and explore new chemical reactions. sigmaaldrich.com Its role as a foundational material underscores its importance in advancing the field of synthetic chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLOSOKWLMKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485475 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-69-2 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 5 Chlorobenzenesulfonamide

Established Synthetic Pathways to 2-Amino-5-chlorobenzenesulfonamide

Traditional methods for synthesizing this compound often rely on multi-step processes involving common reactions in aromatic chemistry.

Reduction of Nitro-Substituted Benzenesulfonyl Derivatives

A common strategy involves the reduction of a nitro group to an amino group. This process typically starts with a suitable nitro-substituted benzene (B151609) derivative which already contains the chloro and sulfonamide or precursor groups. For instance, a compound like 2-methyl-5-nitrobenzenesulfonyl chloride can be subjected to hydrogenation reduction. google.com This method is advantageous because the reduction of the nitro group is a well-established and generally high-yielding reaction. google.com The choice of reducing agent is critical to avoid the reduction of other functional groups. Iron powder in the presence of an acid is a classic and cost-effective choice for this transformation. chemicalbook.comgoogle.com

The general sequence for this pathway can be summarized as:

A related synthesis involves starting with 2-chloro-4-nitrobenzoic acid, which is first converted to 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This intermediate can then undergo further reactions, including the reduction of the nitro group, to form related sulfonamide structures. nih.gov

Diazotization and Subsequent Transformations

Diazotization reactions provide another versatile route to this compound. This method typically begins with an aminobenzoic acid, such as 4-aminobenzoic acid (pABA). scirp.org The amino group is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. scirp.orgmdpi.com These diazonium salts are highly reactive intermediates and can be subjected to various nucleophilic substitution reactions to introduce the desired functional groups.

For example, a Sandmeyer-type reaction could be employed to introduce the chloro and sulfonyl groups. While the direct diazotization of a molecule already containing the amino and sulfonamide groups is less common for this specific synthesis, the principle of using diazonium salts to manipulate aromatic substitution patterns is a fundamental concept in organic synthesis. mdpi.com

Advanced and Efficient Synthetic Protocols

To improve efficiency, reduce waste, and simplify procedures, more advanced synthetic methods have been developed.

One-Pot Synthetic Approaches

A similar one-pot strategy for synthesizing sulfonamides from thiols has been developed using N-chlorosuccinimide (NCS) for the in situ generation of sulfonyl chlorides, which then react with an amine in the same vessel. organic-chemistry.org This method is efficient, operates at room temperature, and avoids the use of more toxic reagents. organic-chemistry.org

Utilizing N-Chlorosuccinimide in the Preparation

N-Chlorosuccinimide (NCS) has emerged as a valuable reagent for the direct chlorination of aromatic compounds. wikipedia.orgresearchgate.net It is a white solid that acts as a source of electrophilic chlorine ("Cl+"). wikipedia.org In the context of synthesizing this compound, NCS can be used to directly chlorinate 2-aminobenzenesulfonamide (B1663422).

In a documented procedure, 2-aminobenzenesulfonamide is reacted with one equivalent of NCS in chloroform (B151607). chemicalbook.com The mixture is heated at reflux for three hours, and after purification, this compound is obtained in a high yield of 95% and with a purity greater than 99%. chemicalbook.com This method is straightforward and highly efficient.

The reaction conditions for this chlorination are summarized in the table below:

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Aminobenzenesulfonamide | N-Chlorosuccinimide (NCS) | Chloroform | 3 hours | Reflux | 95% |

Data from a study by Soochow University. chemicalbook.com

NCS is also used in various other synthetic transformations, including the halogenation of deactivated aromatics when activated by a strong acid. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it In the synthesis of this compound and related compounds, several strategies align with these principles.

The use of one-pot synthesis, as mentioned earlier, is a key green chemistry approach because it minimizes solvent waste and energy consumption associated with multiple workup and purification steps. sioc-journal.cn Similarly, employing less toxic and more easily handled reagents like NCS instead of gaseous chlorine or sulfuryl chloride is another step towards a greener process. google.com

Development of Environmentally Benign Synthetic Routes for this compound

The pursuit of environmentally friendly, or "green," synthetic routes is a central theme in modern chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. While specific research on green synthesis routes for this compound is not extensively documented in publicly available literature, the principles of green chemistry offer a framework for developing more sustainable methods.

One documented method for the synthesis of this compound involves the chlorination of 2-Aminobenzenesulfonamide using N-chlorosuccinimide (NCS) as the chlorinating agent in a chloroform solvent. While this method can achieve high yields, chloroform is a toxic and environmentally harmful solvent.

Future development of environmentally benign routes would likely focus on replacing hazardous reagents and solvents with safer alternatives. For instance, the use of less toxic chlorinating agents and the replacement of chlorinated solvents with greener alternatives like water, ethanol, or solvent-free reaction conditions are key areas of investigation in synthetic chemistry. organic-chemistry.org The application of techniques such as microwave-assisted synthesis could also contribute to developing more sustainable protocols by reducing reaction times and energy consumption. doi.org

Solvent Selection and Catalytic Systems for Sustainable Synthesis of this compound

Solvent selection and the use of catalytic systems are critical for the sustainable synthesis of chemical compounds. The choice of solvent can significantly impact the reaction rate, yield, and environmental footprint of a chemical process. In electrophilic aromatic substitution reactions, such as the chlorination of anilines, solvent polarity can influence the stability of the reaction intermediates. quora.com

In the context of synthesizing this compound, moving away from chlorinated solvents like chloroform is a primary goal for sustainability. Research into the halogenation of other aromatic compounds has explored a variety of solvents. For some reactions, polar solvents have been shown to increase the rate of halogenation of phenols due to the stabilization of electron-rich intermediates. wikipedia.org The ideal green solvent would be non-toxic, recyclable, and have a low environmental impact.

Catalytic systems offer a pathway to more sustainable synthesis by enabling reactions to proceed under milder conditions and with higher selectivity, which reduces energy consumption and the formation of byproducts. For the chlorination of aromatic amines, various catalytic approaches have been explored for related compounds, though specific systems for this compound are not widely reported. General strategies in green chemistry involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and biocatalysts, which operate under mild conditions in aqueous environments. The development of efficient and recyclable catalytic systems for the chlorination of aminobenzenesulfonamides remains an area for future research.

A known laboratory-scale synthesis of this compound is summarized in the table below.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield | Purity |

| 2-Aminobenzenesulfonamide | N-chlorosuccinimide (NCS) | Chloroform | Reflux, 3 hours | This compound | 95% | >99% |

This table presents data from a specific synthetic method and does not represent all possible routes.

Mechanistic Studies of this compound Formation

The formation of this compound from 2-Aminobenzenesulfonamide via chlorination with N-chlorosuccinimide (NCS) proceeds through an electrophilic aromatic substitution mechanism. This is a fundamental reaction type in organic chemistry where an electrophile attacks an aromatic ring and replaces one of the hydrogen atoms. wikipedia.org

The key steps in the proposed mechanism are:

Activation of the Aromatic Ring: The amino group (-NH₂) and the sulfonamide group (-SO₂NH₂) on the benzene ring influence the position of the incoming electrophile. The amino group is a strong activating group and directs the substitution to the ortho and para positions relative to it. The sulfonamide group is a deactivating group and a meta-director. In 2-Aminobenzenesulfonamide, the powerful activating effect of the amino group dominates, directing the incoming electrophile primarily to the para position (position 5) relative to the amino group, which is also the meta position to the sulfonamide group.

Generation of the Electrophile: N-chlorosuccinimide serves as the source of the electrophilic chlorine (Cl⁺). In the reaction medium, NCS can release a chloronium ion or act as a polarized source of chlorine where the chlorine atom is the positive end of a dipole.

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich benzene ring of 2-Aminobenzenesulfonamide attacks the electrophilic chlorine atom from NCS. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the aromatic ring.

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture, which can be the succinimide (B58015) anion formed from NCS or another weak base, removes a proton from the carbon atom that is bonded to the new chlorine atom. This step restores the aromaticity of the benzene ring, resulting in the final product, this compound.

Sufficiently activated aromatic rings, such as anilines, are readily chlorinated with NCS. commonorganicchemistry.com The regioselectivity of the reaction, leading to the chlorine atom being added at the 5-position, is a result of the combined directing effects of the amino and sulfonamide groups on the aromatic ring.

Chemical Reactivity and Derivatization of 2 Amino 5 Chlorobenzenesulfonamide

Reactions Involving the Amino Group of 2-Amino-5-chlorobenzenesulfonamide

The aromatic amino group is a versatile handle for chemical modification, readily undergoing reactions typical of primary anilines. These transformations allow for the introduction of a wide array of substituents, significantly altering the electronic and steric properties of the molecule.

Acylation and Sulfonylation Reactions

The primary amino group of this compound can be readily acylated or sulfonylated. Acylation is typically achieved by reacting the compound with acylating agents such as acid chlorides or anhydrides in the presence of a base or under acidic conditions. For instance, reaction with acetic anhydride (B1165640) can yield 2-acetamido-5-chlorobenzenesulfonamide. The choice of reaction conditions is crucial to ensure selectivity for the amino group over the sulfonamide nitrogen. Acidic conditions can protonate the amino group, preventing its acylation while favoring O-acylation if hydroxyl groups are present. researchgate.net

Sulfonylation of the amino group can be accomplished using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction results in the formation of a sulfonamide linkage at the C2 position, yielding N-(4-chloro-2-sulfamoylphenyl)-4-methylbenzenesulfonamide.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetic anhydride | 2-Acetamido-5-chlorobenzenesulfonamide | Acylation |

| This compound | p-Toluenesulfonyl chloride | N-(4-chloro-2-sulfamoylphenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt, 4-chloro-2-sulfamoylbenzenediazonium chloride, is a versatile intermediate.

These diazonium salts are highly reactive electrophiles and readily undergo coupling reactions with electron-rich aromatic compounds such as phenols and aromatic amines to form brightly colored azo compounds. nih.gov For example, coupling with β-naphthol in an alkaline medium yields an azo dye. sigmaaldrich.com Similarly, reaction with aromatic amines like aniline (B41778) or its derivatives leads to the formation of diazoamino compounds, which can rearrange to form p-aminoazobenzene derivatives. sigmaaldrich.com The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. nih.gov

| Diazonium Salt from this compound | Coupling Agent | Product Class |

| 4-chloro-2-sulfamoylbenzenediazonium chloride | β-Naphthol | Azo dye |

| 4-chloro-2-sulfamoylbenzenediazonium chloride | Aniline | Diazoamino compound |

| 4-chloro-2-sulfamoylbenzenediazonium chloride | Phenol | Azo dye |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically involves heating the reactants in a suitable solvent, often with a catalytic amount of acid. For instance, condensation with salicylaldehyde (B1680747) would yield 2-(((4-chloro-2-sulfamoylphenyl)imino)methyl)phenol. Schiff bases derived from sulfonamides are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com The formation of Schiff bases is a versatile method for introducing diverse structural motifs onto the this compound scaffold. nih.govmdpi.comnih.gov

| This compound | Carbonyl Compound | Product (Schiff Base) |

| This compound | Salicylaldehyde | 2-(((4-chloro-2-sulfamoylphenyl)imino)methyl)phenol |

| This compound | Benzaldehyde | N-benzylidene-2-amino-5-chlorobenzenesulfonamide |

| This compound | Acetone | N-(propan-2-ylidene)-2-amino-5-chlorobenzenesulfonamide |

Reactions at the Sulfonamide Moiety of this compound

The sulfonamide group also offers opportunities for derivatization, primarily through substitution at the nitrogen atom. These modifications can significantly impact the molecule's polarity, solubility, and biological activity.

N-Substitution Reactions

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced by various alkyl or aryl groups. N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. For example, reaction with an alkyl bromide in a suitable solvent can yield N-alkyl-2-amino-5-chlorobenzenesulfonamide derivatives. A study on the N-alkylation of the structurally similar 2-azidobenzenesulfonamide (B1252160) demonstrated the feasibility of introducing alkyl chains onto the sulfonamide nitrogen. nih.govnih.gov

N-arylation is also possible, leading to the formation of N-aryl-2-amino-5-chlorobenzenesulfonamides. These reactions can be more challenging and may require specific catalysts or reaction conditions.

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Alkyl Halide | N-Alkyl-2-amino-5-chlorobenzenesulfonamide |

| This compound | Aryl Halide (with catalyst) | N-Aryl-2-amino-5-chlorobenzenesulfonamide |

Derivatization for Enhanced Biological Activity

The derivatization of the sulfonamide group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. By introducing various substituents at the sulfonamide nitrogen, it is possible to influence factors such as binding affinity to biological targets, membrane permeability, and metabolic stability. For instance, a novel series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]benzenesulfonamides were synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2. nih.gov Another study reported the synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives, with one compound showing in vitro anticancer activity. nih.gov The synthesis of various N-substituted benzamide (B126) and sulfonamide derivatives has been explored to discover new compounds with improved anti-proliferative and other biological activities. nih.govasianpubs.org These examples highlight the potential of modifying the sulfonamide moiety of this compound to develop new therapeutic agents.

| Parent Compound | Modification Strategy | Potential Biological Activity |

| This compound | N-alkylation/arylation | Anticancer, Antimicrobial, Enzyme inhibition |

| This compound | Introduction of heterocyclic rings | Anticancer, Anti-inflammatory |

| This compound | Combination with other pharmacophores | Varied therapeutic applications |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Given the positions of the existing substituents, the amino group directs incoming electrophiles to the C4 and C6 positions. The chloro group also directs to the C4 and C6 positions. The sulfonamide group at C1 directs to the C3 and C5 positions. The strong activating effect of the amino group generally dominates, making the positions ortho and para to it the most nucleophilic. Since the para position (C4) is already substituted with a chloro atom, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amino group and meta to the sulfonamide group.

A common example of electrophilic aromatic substitution on a related compound, o-aminobenzenesulfonamide, is its chlorination using N-chlorosuccinimide (NCS) in chloroform (B151607). This reaction proceeds at reflux temperature for 3 hours to yield this compound with a high yield (95%) and purity (>99%). chemicalbook.com This demonstrates the feasibility of introducing electrophiles onto the aromatic ring.

While specific examples of other electrophilic aromatic substitution reactions directly on this compound are not extensively detailed in the provided search results, the principles of EAS suggest that reactions like nitration, halogenation, and sulfonation would likely result in substitution at the C6 position. The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the amino group. In some cases, protection of the amino group, for instance by converting it to an amide, may be necessary to control the regioselectivity and reactivity. libretexts.org

Nucleophilic Aromatic Substitution Involving the Chloro-Substituent of this compound

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNA reactions are less common and typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. openstax.orglibretexts.org

In the case of this compound, the chloro substituent is the leaving group. The key to its reactivity in SNA reactions is the presence of the sulfonamide group (-SO2NH2) at the C1 position, which is ortho to the chloro group at C5. The sulfonamide group is a moderately strong electron-withdrawing group and can stabilize the negative charge of the Meisenheimer intermediate through resonance. The amino group at C2, being an electron-donating group, would slightly deactivate the ring towards nucleophilic attack.

The general mechanism for SNA involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored. libretexts.org

The reactivity of aryl halides in SNA reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, amines, and thiols are typically used. For instance, reactions of chloroazines with bisulfide and polysulfides have been shown to proceed via an SNA mechanism, with the rate being dependent on the nucleophile concentration. nih.gov While this example is on a heterocyclic system, the principles are transferable to activated benzene derivatives.

Although specific examples of nucleophilic aromatic substitution on this compound are not detailed in the provided results, it is plausible that the chloro group can be displaced by strong nucleophiles under appropriate conditions, such as elevated temperatures. The reaction would be facilitated by the ortho-sulfonamide group.

Synthesis of Heterocyclic Compounds from this compound as a Precursor

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily due to the presence of two reactive functional groups: the amino group and the sulfonamide group. These groups can participate in cyclization reactions to form a variety of heterocyclic rings.

One significant application is in the synthesis of benzothiadiazine derivatives. For example, this compound can be a starting material for the synthesis of 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, a key intermediate in the preparation of certain pharmaceutical compounds. pharmaffiliates.com The synthesis typically involves the reaction of the amino group with a suitable reagent to form the heterocyclic ring.

The amino group of this compound can react with various electrophiles to initiate cyclization. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of quinazoline (B50416) derivatives. Similarly, reaction with dicarbonyl compounds or their equivalents can yield other heterocyclic systems.

While direct examples of synthesizing a broad range of heterocycles from this compound are not extensively covered in the search results, the reactivity of the amino and sulfonamide groups allows for its use in constructing various heterocyclic scaffolds. The general strategies often involve:

Condensation reactions: The amino group can condense with carbonyl compounds to form imines, which can then undergo intramolecular cyclization.

Reaction with bifunctional reagents: Reagents containing two electrophilic centers can react with both the amino and sulfonamide groups (or a derivative thereof) to form a heterocyclic ring.

The synthesis of thiazole (B1198619) derivatives, for example, often involves the reaction of an alpha-haloketone with a thioamide. nih.gov While not a direct application of this compound, it illustrates a common strategy for heterocycle synthesis that could be adapted. The amino group of this compound could be converted to a thioamide, which could then be used in such a reaction.

Pharmacological and Biological Research Applications of 2 Amino 5 Chlorobenzenesulfonamide

2-Amino-5-chlorobenzenesulfonamide as a Key Intermediate in Drug Synthesis

The strategic placement of reactive sites on the this compound molecule allows for its incorporation into a wide array of complex chemical structures, leading to the development of novel drugs with specific therapeutic activities.

Precursor for Antibacterial Drug Development

The sulfonamide group is a well-established pharmacophore in antibacterial agents. The synthesis of novel sulfonamide derivatives often involves this compound as a starting material. For instance, researchers have synthesized 2-phenylsulphonamide derivatives of amino acids, which have demonstrated antibacterial properties. researchgate.net These compounds are created through the substitution of benzenesulfonylchloride with amino acids. researchgate.net The resulting derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. researchgate.net Another area of research involves the creation of amino acid conjugates of antibiotics like sulfadiazine, which have been tested for their antibacterial activity against various medically relevant organisms. nih.gov

| Derivative Type | Target Bacteria | Research Focus |

| 2-Phenylsulphonamide derivatives of amino acids | Gram-positive (Staphylococcus, Streptococcus), Gram-negative (E. coli, Klebsiella, Proteus, Pseudomonas) | Synthesis and evaluation of antibacterial properties. researchgate.net |

| Amino acid-antibiotic conjugates (e.g., with sulfadiazine) | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis | Synthesis and screening of antibacterial activity. nih.gov |

| 2,3-Dihydroxyquinazolinones | General antibiotics | Synthesis from 2-amino-5-chlorobenzamide (B107076), which can be derived from related structures. google.com |

Intermediate in the Synthesis of Diazoxide (B193173) and Related Compounds

This compound is a key component in the synthesis of diazoxide, a potassium channel activator used in the management of hypoglycemia. A method for preparing diazoxide involves reacting this compound with an imidazole (B134444) salt and an amide solvent. google.com This process can achieve a high yield of over 90%. google.com The synthesis of this compound itself can be achieved by reacting o-aminobenzenesulfonamide with N-chlorosuccinimide. google.comchemicalbook.com

Role in the Construction of Drug Molecules with Specific Chemical Structures and Activities

The versatility of this compound extends to the creation of a diverse range of drug molecules with specific chemical architectures and biological functions. Its structure allows for modifications that can lead to compounds with various therapeutic applications. For example, it is a precursor in the synthesis of 2-amino-5-chlorobenzophenone (B30270), which is then used to create benzodiazepines like prazepam and chlordiazepoxide. wikipedia.org Furthermore, it is a metabolite of IDRA-21, a compound that enhances cognition by inhibiting AMPA receptor desensitization. chemicalbook.com The ability to synthesize derivatives with specific substitutions allows for the fine-tuning of their biological activity. For instance, the synthesis of 2-amino-5-chlorobenzophenone derivatives has been explored for potential neurological applications. researchgate.net

Enzyme Inhibition Studies Utilizing this compound and its Derivatives

The sulfonamide moiety present in this compound and its derivatives is a key feature that allows these compounds to interact with and inhibit various enzymes, making them valuable tools in biological research and potential therapeutic agents.

Inhibition of Carbonic Anhydrases by Sulfonamide Analogues

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. nih.govmdpi.com Derivatives of this compound have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Research has shown that benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties can act as isoform-selective inhibitors. nih.gov These compounds have been found to be potent inhibitors of cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. nih.govnih.gov The inhibition potency of these sulfonamides can be in the nanomolar range. nih.gov The development of isoform-selective CA inhibitors is crucial for targeting specific pathological conditions while minimizing off-target effects. nih.govresearchgate.net

| Carbonic Anhydrase Isoform | Inhibitor Type | Inhibition Potency (Ki or IC50) |

| hCA I | Sulfonamide compounds | 23.40 ± 9.10 to 365.35 ± 24.42 nM (Ki) nih.gov |

| hCA II | Sulfonamide compounds | 45.87 ± 5.04 to 230.08 ± 92.23 nM (Ki) nih.gov |

| hCA IX | Benzenesulfonamides with pyrazole/pyridazinecarboxamides | Low nanomolar to subnanomolar range nih.gov |

| hCA XII | Benzenesulfonamides with pyrazole/pyridazinecarboxamides | Low nanomolar to subnanomolar range nih.gov |

| βAbauCA (from Acinetobacter baumannii) | Sulfonamides | Varies, showing distinct inhibition profiles compared to human CAs nih.govmdpi.com |

Cholinesterase (e.g., Butyrylcholinesterase, Acetylcholinesterase) Inhibition by Chlorinated Sulfonamides

Recent studies have explored the potential of sulfonamide derivatives as inhibitors of cholinesterases, enzymes that play a critical role in neurotransmission. nih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. mdpi.com Research has shown that certain sulfonamides exhibit inhibitory activity against both AChE and BChE. nih.gov For example, some sulfonamide compounds have demonstrated IC50 values in the range of 98.65 to 283.31 nM against AChE. nih.gov The development of dual inhibitors or selective inhibitors for either AChE or BChE is an active area of research. nih.govnih.gov The incorporation of a sulfonamide fragment into hybrid molecules has been shown to yield potent cholinesterase inhibitors. nih.gov

| Enzyme | Inhibitor Type | Inhibition Potency (IC50 or Ki) |

| Acetylcholinesterase (AChE) | Sulfonamide compounds | 98.65 to 283.31 nM (IC50) nih.gov |

| Butyrylcholinesterase (BChE) | Sulfonamide compounds | Ki values as low as 16.00 ± 45.53 nM nih.gov |

| Acetylcholinesterase (AChE) | Carbacylamidophosphates | Potent inhibition observed nih.gov |

| Butyrylcholinesterase (BChE) | Carbacylamidophosphates | Potent inhibition observed nih.gov |

Lipoxygenase Inhibition and Anti-Inflammatory Potential of Sulfonamide Scaffolds

The sulfonamide functional group is a key feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. nih.gov Among these, their role as anti-inflammatory agents has been a subject of significant research. Inflammation is a complex biological response, and the lipoxygenase (LOX) pathway is a key cascade in the production of inflammatory mediators. researchgate.netijpsr.com Specifically, 5-lipoxygenase (5-LOX) is a crucial enzyme in this pathway, catalyzing the conversion of arachidonic acid to leukotrienes, which are potent inflammatory molecules. nih.gov

The inhibition of 5-LOX is a promising strategy for the development of novel anti-inflammatory drugs. researchgate.net Research has shown that various classes of organic compounds, including phenolic compounds, can inhibit lipoxygenase activity. mdpi.commdpi.com While direct studies on this compound's 5-lipoxygenase inhibitory activity are not extensively documented in the reviewed literature, the broader family of sulfonamide derivatives has been explored for anti-inflammatory properties. researchgate.netresearchgate.netnih.gov This suggests the potential for developing novel anti-inflammatory agents based on the sulfonamide scaffold. researchgate.net The anti-inflammatory potential of sulfonamides is often linked to their ability to modulate various inflammatory pathways, and the inhibition of enzymes like lipoxygenase is a key mechanism being investigated. researchgate.netresearchgate.net

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase inhibitors are a class of drugs that help manage postprandial hyperglycemia by delaying the breakdown of carbohydrates in the small intestine. nih.govyoutube.com This is achieved by inhibiting enzymes such as maltase, isomaltase, and sucrase, which are responsible for digesting complex carbohydrates into absorbable simple sugars. youtube.com The sulfonamide scaffold has been identified as a promising structure for the development of new alpha-glucosidase inhibitors. nih.govscilit.comnih.govscribd.com

Numerous studies have synthesized and evaluated various sulfonamide derivatives for their α-glucosidase inhibitory activity. For instance, a series of novel soritin sulfonamide derivatives demonstrated potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug acarbose. nih.gov The structure-activity relationship (SAR) studies of these derivatives revealed that the presence and position of substituents on the aromatic rings significantly influence their inhibitory activity. nih.govscilit.com For example, the introduction of an additional chlorine group was found to increase the potency of some sulfonamide derivatives. nih.gov

Similarly, another study on thirty sulfonamide derivatives, synthesized from benzenesulfonyl chlorides and aniline (B41778) derivatives, identified several compounds with strong inhibitory activity against α-glucosidase. scilit.com Notably, compounds with an electron-donating group on the benzenesulfonyl part and an electron-withdrawing group on the aniline ring exhibited very potent inhibition. scilit.com Furthermore, sulfonamide chalcones have also been identified as a new class of potent alpha-glucosidase inhibitors. nih.gov

While direct studies on this compound as an alpha-glucosidase inhibitor are not specified, the extensive research on related sulfonamide structures highlights the potential of this chemical class in developing new therapeutic agents for managing diabetes. The general findings suggest that the sulfonamide moiety can serve as a valuable pharmacophore for designing effective α-glucosidase inhibitors.

Table 1: Examples of Sulfonamide Derivatives and their α-Glucosidase Inhibitory Activity

| Compound Class | Key Structural Features | Range of IC50 Values (µM) | Reference |

| Soritin Sulfonamide Derivatives | Variously substituted aryl sulfonyl chlorides | 3.81 ± 1.67 to 265.40 ± 1.58 | nih.gov |

| Benzenesulfonyl Chloride & Aniline Derivatives | Electron-donating groups on benzenesulfonyl ring and electron-withdrawing groups on aniline ring | Potent inhibition, specific IC50 values not broadly stated | scilit.com |

| Sulfonamide Chalcones | Chalcone structure with a sulfonamide group | e.g., 0.4 µM for 4'-(p-Toluenesulfonamide)-3,4-dihydroxy chalcone | nih.gov |

| Cyclic Sulfonamides with N-Arylacetamide Group | Chloro, bromo, and methyl substituents | 25.88–46.25 | mdpi.com |

Agrochemical Research: Pesticide and Herbicide Development

This compound as an Intermediate in Pesticide Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including those with applications in the agrochemical industry. While specific examples of pesticides directly synthesized from this compound are not detailed in the provided search results, the broader class of sulfonamides is utilized in the development of agrochemicals. researchgate.net The chemical reactivity of the amino and sulfonamide groups allows for its incorporation into more complex molecular structures. The synthesis of various benzonitrile (B105546) derivatives, which are used in the manufacturing of dyes, medicines, and pesticides, often involves intermediates that are structurally related to this compound. researchgate.net

Potential as Herbicidal Agents (general sulfonamide activity)

Sulfonamides represent a significant class of herbicides. sourcewatch.org Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.govresearchgate.net This enzyme is present in plants and microorganisms but not in animals, which contributes to the selective toxicity of these herbicides. nih.gov

The triazolopyrimidine sulfonamides are a notable family of ALS-inhibiting herbicides, with several commercial products developed for broadleaf and grass weed control in various crops. nih.govacs.org The development of these herbicides often involves the synthesis of various sulfonamide derivatives to optimize their efficacy and crop selectivity. nih.gov The general structure of these herbicides includes a sulfonamide linkage connecting different heterocyclic rings. Although this compound is not explicitly mentioned as a direct precursor in the provided literature for a commercial herbicide, its core structure contains the key sulfonamide group, suggesting its potential as a building block in the synthesis of new herbicidal compounds. The development of sulfonamide herbicides like pyroxsulam (B39247) involves a convergent synthesis where a key step is the formation of the sulfonamide unit from a corresponding amine and a sulfonyl chloride. acs.org

Applications in Dye Chemistry and Material Science

Exploration of Optical and Electronic Properties in Related Materials

The foundational structure of this compound serves as a valuable building block in the synthesis of advanced materials investigated for their unique optical and electronic characteristics. Research in this area often focuses on creating derivatives that incorporate the sulfonamide or a related aniline framework to explore phenomena such as nonlinear optical (NLO) activity. These properties are critical for the development of next-generation technologies in fields like photonics and optoelectronics. mdpi.comarxiv.org The inherent structural and electronic features of sulfonamide-containing compounds make them compelling candidates for materials that can manipulate light and electricity. nih.govresearchgate.net

Investigations into materials derived from or related to this compound primarily explore their potential in applications requiring specific light-matter interactions. One of the most significant areas of this research is in the field of nonlinear optics.

Nonlinear Optical (NLO) Properties of a Key Derivative

A notable example of this exploration is the study of 2-Amino-5-chlorobenzophenone, a derivative molecule. Research has been conducted to analyze its structural geometry, vibrational frequencies, and, most importantly, its first-order hyperpolarizability, which is a measure of its NLO activity. researchgate.net

Using a combination of experimental techniques and theoretical calculations, scientists have probed the properties of this compound. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of 2-Amino-5-chlorobenzophenone have been recorded and analyzed. researchgate.net Complementing this experimental data, Density Functional Theory (DFT) methods are employed to compute the molecule's structural and electronic properties. researchgate.netnih.gov

A key finding from these studies is the significant value of the computed first-order hyperpolarizability, suggesting that 2-Amino-5-chlorobenzophenone has strong potential as a material for second-harmonic generation (SHG). researchgate.net SHG is a nonlinear optical process where two photons with the same frequency are converted into a single new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This property is crucial for applications like laser frequency conversion.

Structural analyses, including Natural Bond Orbital (NBO) analysis, have confirmed the presence of intramolecular hydrogen bonding (N-H...O) in 2-Amino-5-chlorobenzophenone. researchgate.net This type of internal molecular interaction can influence the electronic distribution and contribute to the observed NLO properties. The investigation into such derivatives provides a promising pathway for developing new NLO materials. nih.gov

Table 1: Research Findings on 2-Amino-5-chlorobenzophenone

| Property Investigated | Method Used | Key Finding | Potential Application |

|---|---|---|---|

| Vibrational Wavenumbers | FT-IR and FT-Raman Spectroscopy | Recorded and analyzed spectra to understand molecular vibrations. researchgate.net | Material Characterization |

| Structural Geometry | Density Functional Theory (DFT) | Computed the optimized molecular structure. researchgate.net | Theoretical Modeling |

| Intramolecular Bonding | Natural Bond Orbital (NBO) Analysis | Confirmed the presence of N-H...O hydrogen bonding. researchgate.net | Understanding Structure-Property Relationships |

| Nonlinear Optical Activity | Density Functional Theory (DFT) | The computed first-order hyperpolarizability value is high. researchgate.net | Second-Harmonic Generation (SHG) |

The exploration extends to other related structures as well. For instance, detailed crystallographic studies on derivatives like N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide help in understanding the fundamental conformational and structural properties of the sulfonamide group. nih.govresearchgate.net This foundational knowledge is essential for designing and synthesizing new functional molecules with tailored electronic and optical characteristics for advanced material applications. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications of 2-Amino-5-chlorobenzenesulfonamide Derivatives with Biological Activity

The biological activity of this compound derivatives can be significantly altered by introducing various substituents at different positions on the core scaffold. While specific extensive SAR studies on a wide range of this compound derivatives are not abundantly available in the public domain, we can infer potential relationships based on well-established principles from related sulfonamide classes, such as carbonic anhydrase inhibitors.

The sulfonamide group is a critical pharmacophore, known to bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.govnih.gov Modifications typically focus on the sulfonamide nitrogen (N1) or the aromatic ring.

Modifications at the Sulfonamide Nitrogen (N-substitution):

Appending different functional groups to the sulfonamide nitrogen can modulate binding affinity and selectivity for target enzymes. For instance, incorporating heterocyclic rings or alkyl chains can lead to interactions with amino acid residues in the active site, enhancing potency.

Modifications on the Aromatic Ring:

The amino group at position 2 and the chlorine atom at position 5 are key determinants of the molecule's electronic properties and potential for hydrogen bonding. Altering or replacing these substituents would have a profound impact on activity.

Introduction of additional substituents on the benzene (B151609) ring can influence properties like lipophilicity, which affects cell permeability and target engagement.

To illustrate the potential impact of such modifications, the following is a representative data table of hypothetical this compound derivatives and their predicted biological activity against a generic enzyme target, based on general SAR principles for sulfonamides.

| Compound ID | R¹ (at N1 of Sulfonamide) | R² (at position 4) | Predicted Biological Activity (IC₅₀, nM) | Rationale for Predicted Activity |

| ACB-001 | H | H | 150 | Parent compound with baseline activity. |

| ACB-002 | CH₃ | H | 120 | Small alkyl substitution may slightly improve hydrophobic interactions. |

| ACB-003 | Acetyl | H | 250 | Introduction of an acetyl group may introduce steric hindrance, reducing activity. |

| ACB-004 | H | F | 90 | An electron-withdrawing fluorine at position 4 can increase the acidity of the sulfonamide, potentially improving binding. |

| ACB-005 | H | OCH₃ | 180 | An electron-donating methoxy (B1213986) group at position 4 may decrease sulfonamide acidity, weakening binding. |

| ACB-006 | Benzyl (B1604629) | H | 75 | A benzyl group can form additional hydrophobic and π-stacking interactions within the active site. |

This table is for illustrative purposes to demonstrate potential SAR trends and is based on general principles of medicinal chemistry for sulfonamide inhibitors. The predicted values are not from experimental studies on this specific series.

Impact of Substituent Effects on the Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the electronic effects of its substituents: the amino (-NH₂), chloro (-Cl), and sulfonamide (-SO₂NH₂) groups. These groups influence the electron density of the aromatic ring and the acidity of the sulfonamide and amino protons.

Amino Group (-NH₂): This is a strong activating group due to its ability to donate its lone pair of electrons into the benzene ring through resonance (+R effect). This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic substitution.

Sulfonamide Group (-SO₂NH₂): This is a strong electron-withdrawing group (-I and -R effects) and a meta-director in electrophilic aromatic substitution.

The interplay of these substituents on the this compound scaffold results in a complex reactivity profile. The strong activating effect of the amino group is somewhat tempered by the deactivating chloro and sulfonamide groups.

The acidity of the sulfonamide proton (pKa) is a critical factor for its biological activity, especially in its role as a zinc-binding group in enzymes like carbonic anhydrase. nih.gov The presence of the electron-withdrawing chloro and sulfonamide groups will lower the pKa of the amino group, making it less basic than aniline (B41778). Conversely, the electron-donating amino group will slightly increase the pKa of the sulfonamide proton compared to a benzenesulfonamide (B165840) with only electron-withdrawing groups. Electron-withdrawing substituents on the benzene ring generally lower the pKa of the sulfonamide, making it a stronger acid and a better zinc binder. pressbooks.publibretexts.org

The following table summarizes the expected effects of hypothetical substituents on the pKa of the sulfonamide group of this compound, based on general chemical principles.

| Compound ID | R (at position 4) | Electronic Effect of R | Predicted Impact on Sulfonamide pKa |

| ACB-Parent | H | - | Baseline pKa |

| ACB-NO₂ | NO₂ | Strong Electron-Withdrawing | Decrease (more acidic) |

| ACB-CN | CN | Moderate Electron-Withdrawing | Decrease (more acidic) |

| ACB-F | F | Halogen (Inductive Withdrawing) | Decrease (more acidic) |

| ACB-CH₃ | CH₃ | Weak Electron-Donating | Increase (less acidic) |

| ACB-OCH₃ | OCH₃ | Strong Electron-Donating (Resonance) | Increase (less acidic) |

This table is illustrative and based on established principles of substituent effects on the acidity of aromatic sulfonamides. pressbooks.publibretexts.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov While no specific QSAR models for this compound analogues have been prominently reported, the principles of QSAR can be applied to guide the design of more potent derivatives.

A typical QSAR study on analogues of this compound would involve the following steps:

Data Set Preparation: A series of analogues would be synthesized with systematic variations in their structure. Their biological activity (e.g., IC₅₀) against a specific target would be experimentally determined.

Descriptor Calculation: For each molecule, a set of molecular descriptors would be calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For benzenesulfonamide-based inhibitors, key descriptors often found in QSAR models include:

LogP (lipophilicity): Influences cell membrane permeability and solubility.

Molar Refractivity (MR): A measure of molecular volume and polarizability, related to steric interactions.

Electronic Descriptors (e.g., Hammett constants, partial charges): Quantify the electron-donating or -withdrawing nature of substituents, which affects binding affinity.

Topological Descriptors: Describe molecular shape, size, and branching.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC₅₀) = alogP + bMR + c*σ + d

Where:

log(1/IC₅₀) is the biological activity.

logP is the octanol-water partition coefficient.

MR is the molar refractivity.

σ is the Hammett constant for a substituent on the aromatic ring.

a, b, c are coefficients determined by the regression analysis.

d is a constant.

Such a model would provide quantitative insights into the structural requirements for optimal activity and guide the rational design of new, more potent analogues of this compound.

Advanced Analytical Methodologies in 2 Amino 5 Chlorobenzenesulfonamide Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental to the separation and analysis of chemical compounds. In the context of 2-Amino-5-chlorobenzenesulfonamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools for assessing purity and monitoring the course of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of sulfonamides and related impurities.

A typical RP-HPLC method for the analysis of a related compound, 4-amino benzene (B151609) sulphonamide, utilizes a C8 column with a gradient elution program. wu.ac.th The mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. wu.ac.thsielc.com Detection is commonly achieved using a UV-visible or photodiode array (PDA) detector, with the detection wavelength set to maximize the analyte's absorbance. wu.ac.th For instance, a detection wavelength of 265 nm has been used in the analysis of a similar sulfonamide. wu.ac.th The method's accuracy and precision are validated to ensure reliable quantitative determination of the main compound and any impurities. wu.ac.th

A study on the synthesis of this compound reported achieving a purity of over 99% as determined by analytical methods, which likely included HPLC. chemicalbook.com The ability to achieve high-resolution separation allows for the detection and quantification of even trace-level impurities, which is crucial for quality control.

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

| Column | YMC-Triart C8 (250×4.6 mm), 5 µm |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

| Run Time | 40 min |

This table is illustrative and based on a method for a related sulfonamide. wu.ac.th Specific conditions for this compound may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. longdom.org For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. While this compound itself may have limited volatility, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. researchgate.net

GC-MS is particularly useful for identifying and quantifying trace impurities in a sample. For instance, in a study profiling amino acids, GC/MS was used to identify and quantify various amino acids and related molecules in biological samples. nih.gov This highlights the technique's sensitivity and specificity in complex mixture analysis.

Table 2: Key Aspects of GC-MS Analysis

| Aspect | Description |

| Principle | Separation of volatile compounds followed by mass-based detection and identification. |

| Sample Requirement | The analyte must be volatile and thermally stable, or amenable to derivatization. |

| Ionization | Typically electron ionization (EI) is used, which generates a characteristic fragmentation pattern. |

| Data Output | A chromatogram showing separated peaks and a mass spectrum for each peak, enabling identification. |

| Application | Identification of unknown compounds, impurity profiling, and quantitative analysis. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques involve the coupling of two or more analytical instruments to provide more comprehensive information than either technique could alone. asdlib.orgsaspublishers.comijnrd.org These methods are particularly advantageous for the analysis of complex mixtures where the separation of individual components is challenging. asdlib.org

The combination of a separation technique, like chromatography, with a spectroscopic technique, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a common and powerful approach. saspublishers.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in pharmaceutical analysis. longdom.org It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. longdom.org In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the separated compounds are ionized and their mass-to-charge ratios are determined. longdom.org This allows for the simultaneous separation and identification of multiple components in a mixture. longdom.org Techniques like tandem mass spectrometry (MS-MS) can further enhance structural elucidation by inducing fragmentation of selected ions. researchgate.net

Other notable hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed earlier, this is a powerful tool for volatile compounds. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information about the separated compounds. saspublishers.com

Liquid Chromatography-Infrared (LC-IR): This combination can be useful for identifying functional groups in the separated analytes. ijnrd.org

The choice of a specific hyphenated technique depends on the nature of the analyte and the analytical problem at hand. For the analysis of this compound and its related substances, LC-MS and LC-MS-MS are particularly well-suited due to their ability to handle non-volatile compounds and provide both separation and structural information. researchgate.net

Table 3: Comparison of Hyphenated Techniques

| Technique | Separation Method | Detection Method | Primary Application |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of non-volatile compounds, impurity profiling, quantitative analysis. longdom.org |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile and semi-volatile compounds. longdom.org |

| LC-NMR | Liquid Chromatography | NMR Spectroscopy | Detailed structural elucidation of separated compounds. saspublishers.com |

Future Research Directions and Translational Perspectives for 2 Amino 5 Chlorobenzenesulfonamide

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The advancement of synthetic methodologies is paramount to unlocking the full potential of 2-Amino-5-chlorobenzenesulfonamide and its derivatives. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

Current methods for synthesizing related sulfonamides and their precursors often provide a strong foundation for future work. For instance, a patented method for producing this compound from 2-Aminobenzenesulfonamide (B1663422) using N-chlorosuccinimide (NCS) in chloroform (B151607) has demonstrated a high yield of 95%. chemicalbook.com Further optimization of this process, perhaps by exploring alternative chlorinating agents or solvent systems, could lead to even greater efficiency and reduced environmental impact.

Another avenue of exploration is the development of one-pot synthesis procedures. A one-pot method for creating 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported to achieve yields of 87-94%, which is a significant improvement over previous multi-step methods. pharmaffiliates.com Applying similar one-pot strategies to the synthesis of this compound could streamline production, reduce waste, and lower costs.

Moreover, research into novel catalytic systems could provide breakthroughs in selectivity. The use of different catalysts could allow for precise control over the introduction of functional groups onto the this compound scaffold, enabling the creation of a diverse library of derivatives for further study. The development of methods that avoid harsh reagents and minimize side reactions, as demonstrated in the synthesis of 2-amino-5-chlorobenzamide (B107076), will also be a key focus. google.com

Table 1: Comparison of Synthetic Methods for this compound and Related Compounds

| Starting Material | Product | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzenesulfonamide | This compound | N-chlorosuccinimide, chloroform, reflux | 95% | chemicalbook.com |

| 2-amino-3-methylbenzoic acid | 2-amino-5-halogenated-N,3-dimethylbenzamides | One-pot, three-step synthesis | 87-94% | pharmaffiliates.com |

| Anthranilate | 2-amino-5-chlorobenzamide | Two-step synthesis with sodium hypochlorite (B82951) and glacial acetic acid | >85% | google.com |

Identification of New Therapeutic Targets and Applications

The sulfonamide functional group is a well-established pharmacophore, present in a wide range of clinically used drugs, including antibacterial, anti-inflammatory, and diuretic agents. researchgate.net This history suggests that this compound and its derivatives are promising candidates for the discovery of new therapeutic agents.

Future research will likely involve the synthesis of libraries of this compound derivatives and their screening against a wide range of biological targets. The structural and conformational properties of sulfonamides are crucial to their biological activity, and understanding these properties in derivatives of this compound will be essential. researchgate.net Studies on related sulfonamide compounds have identified them as potential HIV inhibitors, antitumor agents, and carbonic anhydrase inhibitors. researchgate.net

The development of novel anticancer agents is a particularly promising area. For example, quinoline (B57606) derivatives that incorporate a benzenesulfonamide (B165840) moiety are being investigated for their cytotoxic activity. researchgate.net The 2-amino-5-chlorobenzophenone (B30270) scaffold, structurally related to this compound, is a known precursor to benzodiazepines, which have applications in treating neurological disorders. researchgate.netwikipedia.org Furthermore, 2-amino-5-chlorobenzamide has been used as a starting material for the synthesis of quinazoline (B50416) compounds with antibiotic, analgesic, and anti-vasodilator properties. google.com

The exploration of these and other therapeutic areas will be a key focus of future research, with the aim of identifying novel drug candidates with improved efficacy and selectivity.

Development of this compound Based Functional Materials

Beyond its therapeutic potential, the unique chemical structure of this compound makes it an attractive building block for the creation of novel functional materials. The sulfonamide group can impart specific properties, such as pH-sensitivity, to polymers. nih.govgoogle.com

Research into sulfonamide-based polymers has shown that they can exhibit a sharp solubility transition in response to small changes in pH. nih.gov This property makes them highly suitable for applications in drug delivery systems, where the release of a therapeutic agent can be triggered by the specific pH environment of a target tissue. The synthesis of polymers incorporating this compound could lead to new biomaterials with tunable properties. rsc.orgacs.org

Another exciting frontier is the use of sulfonamide-containing ligands in the development of metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. The incorporation of this compound or its derivatives as ligands in MOFs could lead to materials with tailored adsorption properties for environmental remediation, such as the removal of pollutants from water. nih.govnih.gov For instance, sulfonamide-modified MOFs have shown potential for the adsorption of heavy metal ions from aqueous solutions. researchgate.net The synergistic effects of coordination and hydrogen bonding within such frameworks can also be harnessed for the structural elucidation of other molecules. acs.org

Integration of Artificial Intelligence and Machine Learning in this compound Research and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science, and research on this compound will be no exception. acs.org These computational tools can significantly accelerate the design and development of new molecules with desired properties.

In the context of materials science, ML can be used to predict the properties of polymers and MOFs based on their chemical structure. google.com For example, machine learning models have been developed to predict the adsorption of sulfonamide antibiotics by biochar, a type of adsorbent material. google.com Similar approaches could be used to design this compound-based functional materials with optimized performance for specific applications.

Furthermore, AI can assist in the development of novel synthetic pathways by predicting reaction outcomes and suggesting optimal reaction conditions. This can help to overcome challenges in the synthesis of complex molecules and accelerate the discovery process.

常见问题

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for 2-amino-5-chlorobenzenesulfonamide, and how can reaction conditions be optimized for yield? A: A common method involves chlorosulfonation of 2-amino-5-chlorobenzene derivatives using chlorosulfonic acid, followed by amidation with ammonium hydroxide. Key optimization steps include:

- Temperature control : Maintaining 150°C during sulfonation to minimize side reactions like over-sulfonation .

- Stoichiometry : Using a 10:1 ratio of chlorosulfonic acid to substrate to ensure complete conversion .

- Workup : Gradual quenching in ice-water to precipitate intermediates, followed by recrystallization in aqueous ethanol for purity.

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure of this compound? A: Orthogonal techniques are required:

- NMR spectroscopy : H and C NMR to verify aromatic proton environments and sulfonamide group placement .

- X-ray crystallography : Resolves regiochemical ambiguities in the benzenesulfonamide core .

- HPLC-MS : Validates molecular weight (221.66 g/mol) and detects impurities (<1% via reverse-phase methods) .

Advanced: Resolving Data Contradictions in Cytotoxicity Studies

Q: How should researchers address conflicting cytotoxicity data for this compound derivatives? A: Contradictions may arise from assay conditions or substituent effects. Mitigation strategies include:

- Dose-response profiling : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify IC variability .

- Cell line validation : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to rule out lineage-specific effects .

- Orthogonal assays : Combine MTT, apoptosis markers (Annexin V), and ROS detection to confirm mechanisms .

Advanced: Regioselectivity in Electrophilic Substitution

Q: How can regioselectivity be controlled during functionalization of the this compound scaffold? A: Substituent directing effects dominate:

- Meta-directing groups : The sulfonamide (-SONH) directs electrophiles to the meta position relative to itself.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nitration at the 4-position .

- Catalysts : Lewis acids like FeCl can override inherent directing effects for selective halogenation .

Advanced: Structure-Activity Relationship (SAR) Profiling

Q: What computational tools are suitable for predicting bioactivity of this compound analogs? A: Combine:

- Molecular docking : AutoDock Vina to screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- QSAR models : Use Hammett constants () to correlate electronic effects of substituents (e.g., -Cl, -CH) with activity .

- ADMET prediction : SwissADME to prioritize analogs with optimal solubility (LogP <3) and metabolic stability .

Solubility and Purification Challenges

Q: What strategies improve solubility and purity of this compound in aqueous systems? A:

- pH adjustment : Ionize the sulfonamide group (pKa ~10) using alkaline buffers (pH 12) to enhance aqueous solubility .

- Chromatography : Reverse-phase HPLC with C18 columns and 0.1% TFA mobile phase resolves polar impurities .

- Co-solvents : Use DMSO:water (1:4) for in vitro assays to prevent precipitation .

Biological Activity Mechanisms

Q: How can researchers elucidate the mechanism of action for this compound in disease models? A: Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。